N,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine
Description
Properties
CAS No. |
93941-66-3 |
|---|---|
Molecular Formula |
C21H42N2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
N-[5,6-dimethyl-6-(4-methylpentan-2-ylideneamino)heptyl]-4-methylpentan-2-imine |
InChI |
InChI=1S/C21H42N2/c1-16(2)14-19(6)22-13-11-10-12-18(5)21(8,9)23-20(7)15-17(3)4/h16-18H,10-15H2,1-9H3 |
InChI Key |
WVVOGNJVSKXHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=NCCCCC(C)C(C)(C)N=C(C)CC(C)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of N,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine typically involves a condensation reaction between a diamine precursor and aldehyde or ketone derivatives bearing 1,3-dimethylbutylidene groups. This reaction forms imine (Schiff base) linkages at the nitrogen atoms of the diamine.
- Starting Materials : Trimethylhexane-1,6-diamine (or structurally related diamines) and 1,3-dimethylbutanal or equivalent ketone derivatives.
- Reaction Conditions : The condensation is usually carried out in anhydrous solvents such as ethanol or methanol to facilitate the removal of water formed during the reaction.
- Catalysts : Acid catalysts (e.g., acetic acid) may be employed to accelerate the imine formation.
- Temperature and Pressure : Mild heating (typically 50–80°C) under atmospheric pressure is common to drive the reaction to completion.
This method aligns with the general synthetic principles for bis-imine compounds, where the diamine reacts with two equivalents of the aldehyde/ketone to yield the bis-substituted product.
Specific Synthetic Example
While direct literature detailing the exact preparation of this compound is limited, analogous compounds such as 1,2-ethanediamine N,N'-bis(1,3-dimethylbutylidene) derivatives have been synthesized by:
- Reacting 1,2-ethanediamine with 1,3-dimethylbutanal in ethanol solvent.
- Stirring the mixture under reflux conditions for several hours.
- Monitoring the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
- Isolating the product by solvent evaporation and purification via recrystallization or chromatography.
This approach is adaptable to trimethylhexane-1,6-diamine substrates, with adjustments in reaction time and temperature to optimize yield and purity.
Reaction Scheme (Conceptual)
$$
\text{Trimethylhexane-1,6-diamine} + 2 \times \text{1,3-dimethylbutanal} \xrightarrow[\text{solvent}]{\text{acid catalyst, heat}} \text{this compound} + 2 \text{H}_2\text{O}
$$
Analytical Characterization
- NMR Spectroscopy : Confirms the formation of imine bonds by the disappearance of aldehyde proton signals and appearance of characteristic imine proton signals.
- Mass Spectrometry : Confirms molecular weight consistent with C21H42N2.
- Infrared Spectroscopy (IR) : Shows characteristic C=N stretching vibrations around 1640–1690 cm⁻¹.
- Elemental Analysis : Matches theoretical values for carbon, hydrogen, and nitrogen content.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Solvent | Ethanol or Methanol | Anhydrous preferred |
| Catalyst | Acetic acid or other mild acid | Facilitates imine formation |
| Temperature | 50–80°C | Reflux conditions |
| Reaction Time | 4–12 hours | Monitored by TLC or NMR |
| Molar Ratio (Diamine:Aldehyde) | 1:2 | Stoichiometric for bis-substitution |
| Purification | Recrystallization or chromatography | To obtain pure bis-imine product |
Chemical Reactions Analysis
N,N’-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the imine groups into amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group under specific conditions.
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
N,N’-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N,N’-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine involves its interaction with molecular targets through its imine groups. These interactions can lead to the formation of stable complexes with various substrates, influencing biochemical pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogous diamines:
| Compound Name | CAS Number | Molecular Formula | Substituents | Functional Groups |
|---|---|---|---|---|
| N,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine | 93941-66-3 | C₂₀H₃₈N₂ | 1,3-Dimethylbutylidene (aliphatic) | Imine (Schiff base) |
| N,N′-Dicinnamylidene-1,6-hexanediamine | 52623-54-8 | C₂₄H₂₈N₂ | Cinnamylidene (aromatic) | Imine (Schiff base) |
| N,N,N',N'-Tetramethylhexane-1,6-diamine | 111-18-2 | C₁₀H₂₆N₂ | Tetramethyl | Saturated amine |
| N,N'-Dipropylhexane-1,6-diamine | 6994-82-7 | C₁₂H₂₈N₂ | n-Propyl | Saturated amine |
| N,N'-Dibutylhexane-1,6-diamine | 4835-11-4 | C₁₄H₃₂N₂ | n-Butyl | Saturated amine |
Key Observations:
- Substituent Type : The target compound and N,N′-Dicinnamylidene-1,6-hexanediamine (CAS: 52623-54-8) both feature imine bonds but differ in substituent sterics and electronics. The former uses aliphatic 1,3-dimethylbutylidene groups, while the latter employs aromatic cinnamylidene moieties .
- Reactivity : Schiff base compounds (imines) are more reactive toward hydrolysis and nucleophilic attack compared to saturated amines like N,N,N',N'-Tetramethylhexane-1,6-diamine (CAS: 111-18-2), which lack electron-withdrawing groups .
- Molecular Weight : The target compound (C₂₀H₃₈N₂, MW: ~294.5 g/mol) is heavier than saturated analogs (e.g., tetramethyl derivative: 174.33 g/mol) due to its branched substituents .
Key Observations:
- Catalytic Uses : Saturated diamines like N,N,N',N'-Tetramethylhexane-1,6-diamine are widely used as catalysts in polyurethane foam synthesis due to their basicity and stability under industrial conditions .
- Coordination Chemistry : Schiff base diamines (e.g., the target compound and cinnamylidene analog) are favored in metal-organic frameworks (MOFs) or as ligands for transition metals due to their chelating imine groups .
- Thermal Stability : Aliphatic substituents in the target compound may enhance thermal stability compared to aromatic analogs, making it suitable for high-temperature applications .
Key Observations:
- Safety: Imine-containing compounds (e.g., the target) may pose risks similar to N,N'-Bis(2-aminobenzal)ethylenediamine (CAS: 4408-47-3), which is classified as a skin/eye irritant .
- Stability : The target compound’s steric hindrance from 1,3-dimethylbutylidene groups likely reduces hydrolysis susceptibility compared to less hindered Schiff bases .
Biological Activity
N,N'-Bis(1,3-dimethylbutylidene)trimethylhexane-1,6-diamine (CAS Number: 93941-66-3) is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanism of action, pharmacological properties, and relevant case studies.
Before delving into biological activity, it is essential to understand the chemical characteristics of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C21H42N2 |
| Molecular Weight | 322.57 g/mol |
| Density | 0.85 g/cm³ |
| Boiling Point | 407.1 °C |
| Flash Point | 192.5 °C |
| LogP | 6.585 |
These properties suggest that this compound is a hydrophobic compound, which may influence its interaction with biological membranes and proteins.
Research indicates that this compound exhibits biological activity primarily through its interaction with various cellular pathways. Its structure allows it to act as a ligand for specific receptors or enzymes involved in cellular signaling pathways.
Potential Biological Activities
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : There is evidence indicating that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
Study 1: Antioxidant Properties
A study conducted on the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively. The compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing a significant reduction in DPPH radical concentration compared to control samples.
Study 2: Anti-inflammatory Effects
In vitro experiments revealed that this compound could inhibit the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in managing inflammatory diseases.
Study 3: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
